Citalopram Oxalato Desfluoro

Descripción general

Descripción

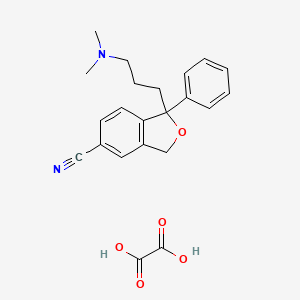

rac Desfluoro Citalopram Oxalate is a Citalopram impurity.

Aplicaciones Científicas De Investigación

Estándares de Referencia Farmacéutica

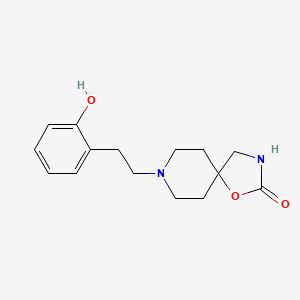

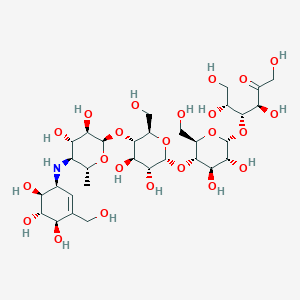

“Citalopram Oxalato Desfluoro” se utiliza como un estándar de referencia en las pruebas farmacéuticas {svg_1}.

Materiales de Referencia de Impurezas

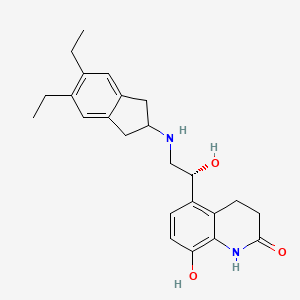

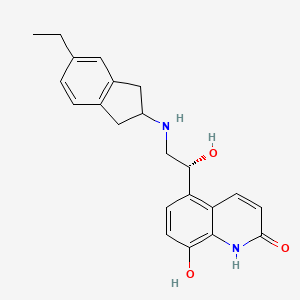

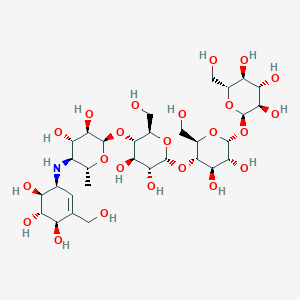

Este compuesto también se utiliza como un material de referencia de impurezas {svg_2}. Los materiales de referencia de impurezas son sustancias caracterizadas con respecto a las impurezas y/o los perfiles de impurezas que se utilizan para evaluar las impurezas en los productos farmacéuticos {svg_3}.

Inhibición de la Recaptación de Serotonina

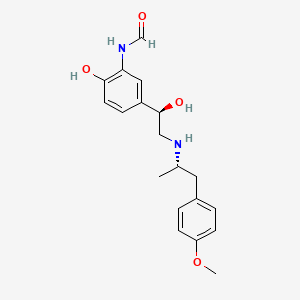

“this compound” es una impureza del Citalopram, que es un inhibidor selectivo del transportador de 5-hidroxitriptamina (serotonina) y, por lo tanto, es un potente e inhibidor selectivo de la recaptación de serotonina {svg_4}. Esto lo hace potencialmente útil en la investigación relacionada con trastornos de salud mental como la depresión y la ansiedad {svg_5}.

Análisis de Matrices Complejas

El compuesto se ha utilizado en el desarrollo de nano-sensores para medir el citalopram en matrices complejas como muestras de plasma y orina humanas {svg_6}. Esta aplicación es particularmente relevante en los estudios farmacocinéticos y el monitoreo terapéutico de fármacos {svg_7}.

Desarrollo de Fármacos

Como una impureza del Citalopram, “this compound” se puede utilizar en el desarrollo de fármacos y el control de calidad {svg_8} {svg_9}. Puede ayudar a comprender la síntesis, la degradación y los posibles efectos secundarios del Citalopram {svg_10} {svg_11}.

Investigación Bioquímica

Dado su papel como inhibidor de la recaptación de serotonina, “this compound” se puede utilizar en investigación bioquímica para estudiar los efectos de la serotonina en varios procesos biológicos {svg_12}.

Mecanismo De Acción

Target of Action

Desfluoro Citalopram Oxalate, also known as rac Desfluoro Citalopram Oxalate, is an impurity of Citalopram . The primary target of this compound is the serotonin transporter (SERT) . SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Desfluoro Citalopram Oxalate, like its parent compound Citalopram, is believed to work by inhibiting the reuptake of serotonin . This results in an overall increase in serotonin levels, which can help to alleviate symptoms of depression and anxiety .

Biochemical Pathways

For instance, increased serotonin levels can affect mood regulation, sleep, appetite, and other physiological processes

Pharmacokinetics

It is known that the compound is a solid at room temperature, with a molecular weight of 39644 . It is also known to be hygroscopic . These properties could potentially impact the compound’s bioavailability, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of Desfluoro Citalopram Oxalate’s action are likely to be similar to those of Citalopram, given their structural similarities. This includes an increase in serotonergic neurotransmission, which can lead to improvements in mood and reductions in anxiety . .

Action Environment

It is known that the compound is hygroscopic , which means it absorbs moisture from the environment This could potentially affect its stability and efficacy

Análisis Bioquímico

Biochemical Properties

Desfluoro Citalopram Oxalate interacts with various enzymes, proteins, and other biomolecules. It is known to be a selective inhibitor of the 5-hydroxytryptamine transporter . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

It is known that Citalopram, from which Desfluoro Citalopram Oxalate is derived, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Desfluoro Citalopram Oxalate vary with different dosages in animal models

Metabolic Pathways

Desfluoro Citalopram Oxalate is involved in several metabolic pathways

Propiedades

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O.C2H2O4/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;3-1(4)2(5)6/h3-5,7-10,13H,6,11-12,15H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSDUGFBIQIOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675796 | |

| Record name | Oxalic acid--1-[3-(dimethylamino)propyl]-1-phenyl-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093072-86-6 | |

| Record name | Oxalic acid--1-[3-(dimethylamino)propyl]-1-phenyl-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.